

Application Notes: ZIF-67 in Drug Delivery Systems

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Compound of Interest

Compound Name: ACS-67

Cat. No.: B605159

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Introduction

Zeolitic Imidazolate Framework-67 (ZIF-67), a subclass of metal-organic frameworks (MOFs), has emerged as a highly promising nanocarrier for drug delivery applications.^[1] Composed of cobalt (Co^{2+}) metal centers and 2-methylimidazole organic linkers, ZIF-67 features a sodalite-like topology characterized by high porosity, a large surface area, and exceptional thermal and chemical stability.^{[1][2][3]} Its uniform and tunable pore structure allows for efficient encapsulation of therapeutic agents, while its inherent pH-sensitivity makes it an ideal candidate for targeted drug release in the acidic microenvironments of tumors.^{[4][5]}

The primary mechanism for drug release from ZIF-67 is its structural decomposition in acidic conditions.^[5] While stable at physiological pH (≈ 7.4), the protonation of the imidazole linkers in an acidic environment ($\text{pH} < 6.5$), typical of tumor tissues and endo-lysosomal compartments, leads to the breakdown of the framework and the subsequent release of both the encapsulated drug and cobalt ions.^{[5][6]} This stimuli-responsive behavior minimizes premature drug leakage in healthy tissues, thereby reducing systemic toxicity and enhancing therapeutic efficacy at the target site.

This document provides a comprehensive overview of the application of ZIF-67 in drug delivery, detailing synthesis protocols, drug loading and release methodologies, and key performance data.

Quantitative Data Summary

The performance of ZIF-67-based drug delivery systems is quantified by several key parameters, including particle size, surface area, drug loading capacity, and pH-responsive release profiles. The following tables summarize representative data from various studies.

Table 1: Physicochemical Properties of ZIF-67 Nanoparticles

System	Synthesis Method	Average Particle Size (nm)	BET Surface Area (m ² /g)	Pore Diameter (nm)	Reference
Pristine ZIF-67	Solvothermal	100 - 400	~1700	0.34	[2] [7]
ZIF-67	Wet Chemical	300 - 500	-	-	[8]
ZIF-67@CuSe@PVP	Multistep Synthesis	~150	12	0.8	[5]
Pristine ZIF-67	Solvothermal	-	1122	0.8	[5]

Table 2: Drug Loading and Encapsulation Efficiency

Nanocarrier	Drug	Drug Loading Capacity (LC)	Encapsulation Efficiency (EE)	Reference
ZIF-67/Fe ₃ O ₄	Doxorubicin (DOX)	68.2% (682 µg/mg)	-	[8]
DNA-decorated ZIF-67	Doxorubicin (DOX)	59.7%	-	
DNA-decorated ZIF-67	Sorafenib (SOR)	60.2%	-	
ZIF-67@CuSe@PVP	Doxorubicin (DOX)	18.5%	-	[6]
I ₂ @ZIF-67@silk	Iodine (I ₂)	18.0 wt%	-	[9]

Table 3: pH-Responsive Drug Release

Nanocarrier System	Drug	Condition (pH)	Cumulative Release (Time)	Reference
ZIF-67@CuSe@PVP @DOX	DOX	pH 7.4	~20% (48 h)	[6]
ZIF-67@CuSe@PVP @DOX	DOX	pH 5.0	~75% (48 h)	[6]
DNA-decorated ZIF-67	DOX-SOR	pH 7.4	~25% (70 h)	
DNA-decorated ZIF-67	DOX-SOR	pH 5.5	~60% (70 h)	
DNA-decorated ZIF-67	DOX-SOR	pH 4.5	~80% (70 h)	
BBH@ZIF-8@ZIF-67	Berberine HCl	pH 7.4	~20% (48 h)	[10]
BBH@ZIF-8@ZIF-67	Berberine HCl	pH 6.5	~65% (48 h)	[10]

Experimental Protocols & Methodologies

Detailed protocols for the synthesis, drug loading, and characterization of ZIF-67 nanocarriers are provided below.

Protocol 1: Synthesis of ZIF-67 Nanoparticles

This protocol describes a standard room-temperature aqueous synthesis method.[7]

Materials:

- Cobalt nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)

- 2-methylimidazole (2-Melm)
- Deionized (DI) water or Methanol[11]
- Centrifuge, oven

Procedure:

- Prepare Precursor Solutions:
 - Solution A: Dissolve 0.45 g of cobalt nitrate hexahydrate in 3 mL of DI water.
 - Solution B: Dissolve 5.5 g of 2-methylimidazole in 20 mL of DI water.
- Mixing and Reaction:
 - Add Solution A to Solution B under vigorous stirring at room temperature.
 - Continue stirring the mixture for 6 hours. A purple precipitate will form, indicating the formation of ZIF-67 crystals.
- Purification:
 - Collect the purple precipitate by centrifugation (e.g., 5000 rpm for 15 minutes).[11]
 - Wash the product repeatedly with DI water or methanol to remove unreacted precursors.
- Drying:
 - Dry the final ZIF-67 powder in an oven at 80°C overnight.

Protocol 2: Doxorubicin (DOX) Loading into ZIF-67

This protocol is adapted from methodologies for loading anticancer drugs into porous ZIF-67.[8]

Materials:

- Synthesized ZIF-67 powder

- Doxorubicin hydrochloride (DOX)
- Phosphate-buffered saline (PBS, pH 7.4)
- Magnetic stirrer, centrifuge
- UV-Vis Spectrophotometer

Procedure:

- Prepare Suspensions:
 - Disperse 10 mg of ZIF-67 powder in 10 mL of PBS (pH 7.4).
 - Prepare a 1 mg/mL stock solution of DOX in PBS.
- Drug Loading:
 - Add 5 mL of the DOX stock solution to the ZIF-67 suspension.
 - Stir the mixture at room temperature for 24 hours in the dark to allow the drug to diffuse into the pores of the ZIF-67.
- Separation and Quantification:
 - Centrifuge the mixture to separate the DOX-loaded ZIF-67 (ZIF-67@DOX) from the supernatant.
 - Collect the supernatant and measure the concentration of free DOX using a UV-Vis spectrophotometer (at ~480 nm).
- Calculation of Loading Capacity (LC) and Encapsulation Efficiency (EE):
 - $LC (\%) = [(Total\ weight\ of\ DOX - Weight\ of\ free\ DOX) / Weight\ of\ ZIF-67@DOX] \times 100\%$
 - $EE (\%) = [(Total\ weight\ of\ DOX - Weight\ of\ free\ DOX) / Total\ weight\ of\ DOX] \times 100\%$
- Final Product:

- Wash the ZIF-67@DOX pellet with PBS to remove surface-adsorbed drug and then dry for storage.

Protocol 3: In Vitro pH-Responsive Drug Release Study

This protocol evaluates the release of an encapsulated drug under physiological and acidic conditions.

Materials:

- Dried ZIF-67@DOX nanoparticles
- PBS buffers at pH 7.4 and pH 5.0
- Dialysis tubing (with appropriate molecular weight cut-off)
- Shaking incubator (37°C)
- UV-Vis Spectrophotometer

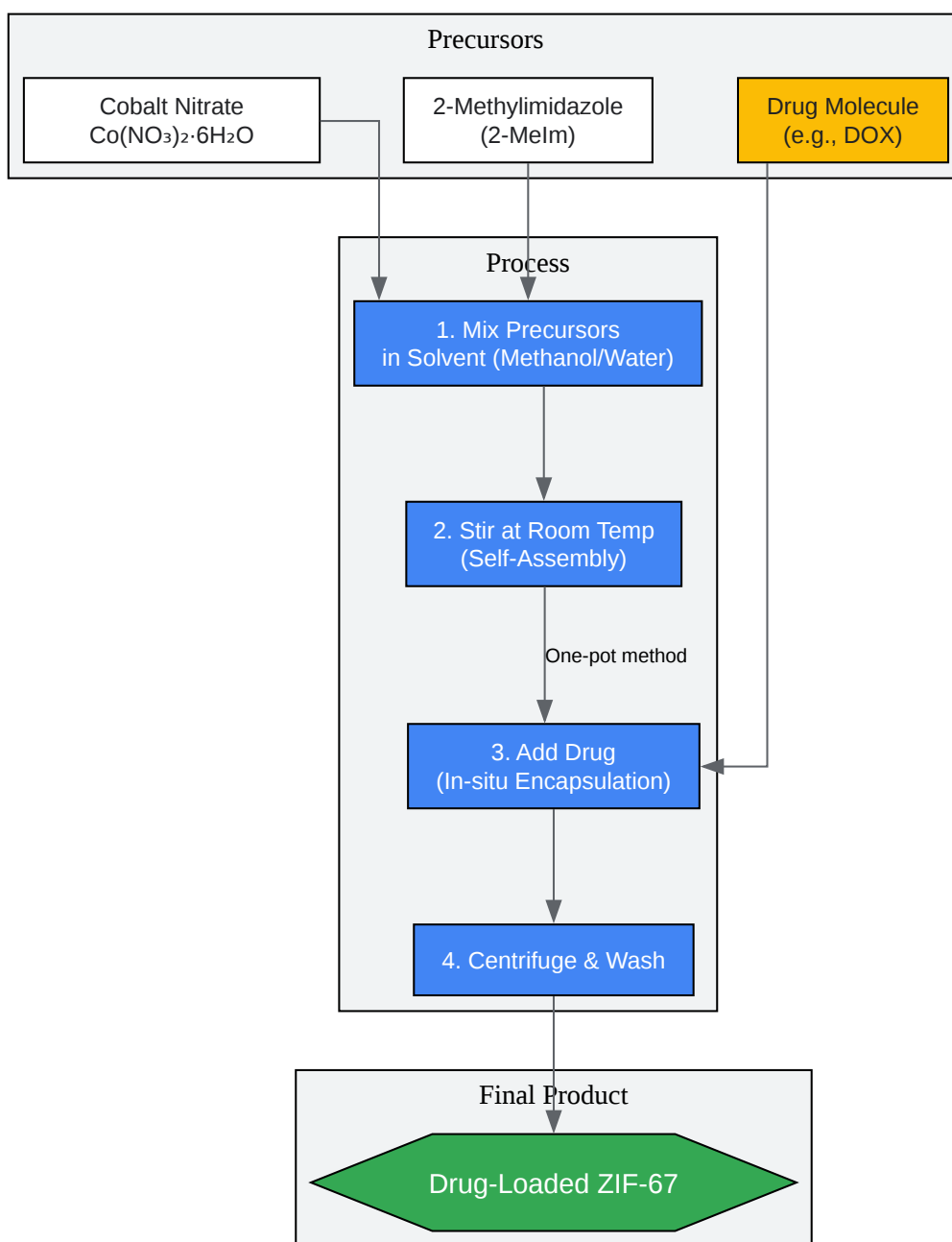
Procedure:

- Sample Preparation:
 - Disperse a known amount of ZIF-67@DOX (e.g., 5 mg) in 5 mL of the respective release buffer (pH 7.4 or pH 5.0).
 - Transfer the suspension into a dialysis bag.
- Release Study:
 - Place the sealed dialysis bag into a larger container with 50 mL of the same fresh buffer.
 - Incubate at 37°C with gentle shaking.
- Sampling and Analysis:
 - At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external buffer.

- Immediately replace the withdrawn volume with 1 mL of fresh buffer to maintain sink conditions.
- Measure the concentration of released DOX in the aliquot using a UV-Vis spectrophotometer.
- Data Analysis:
 - Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug loaded.
 - Plot the cumulative release percentage against time for both pH conditions to visualize the release profiles.

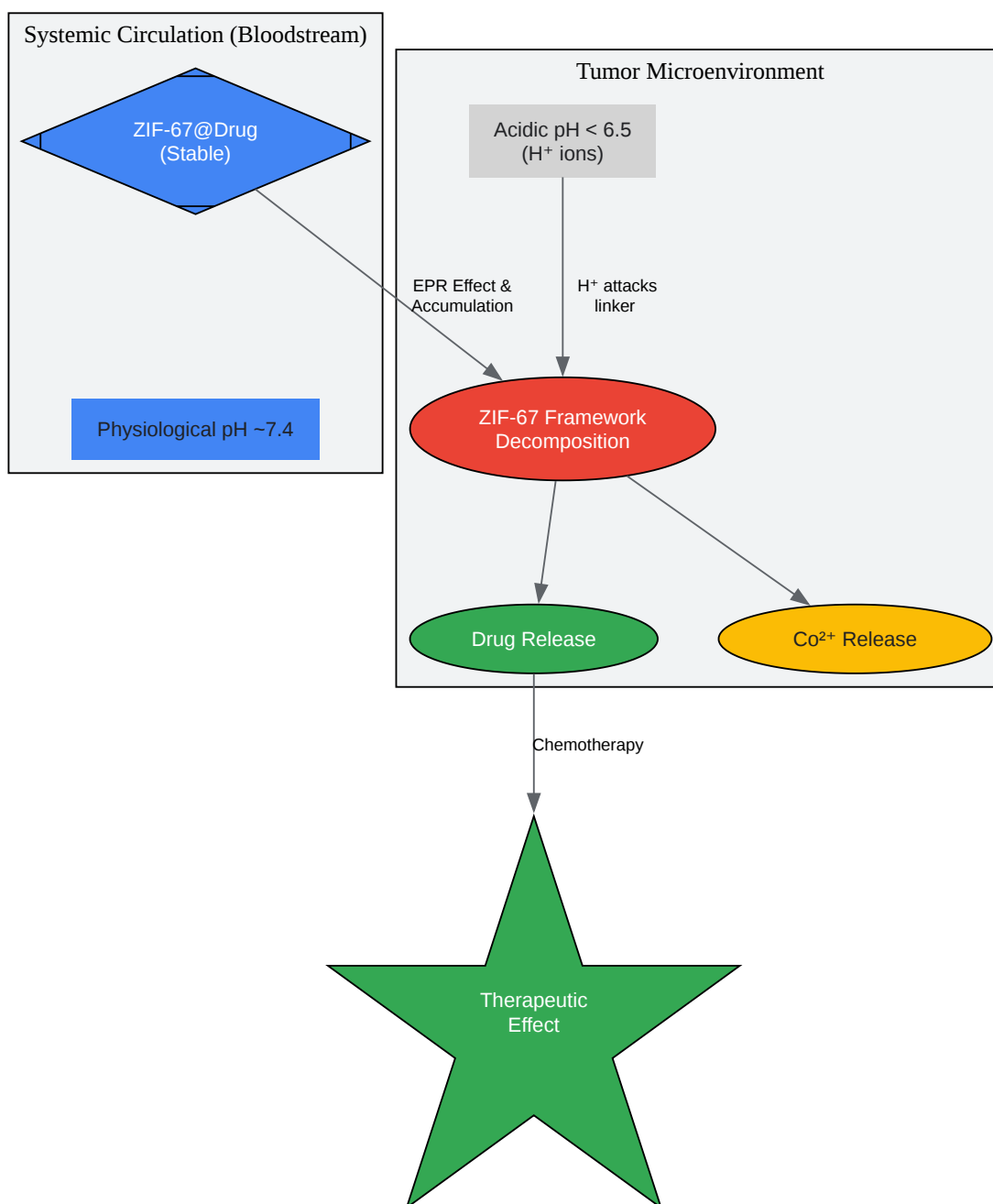
Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes in the application of ZIF-67 for drug delivery.



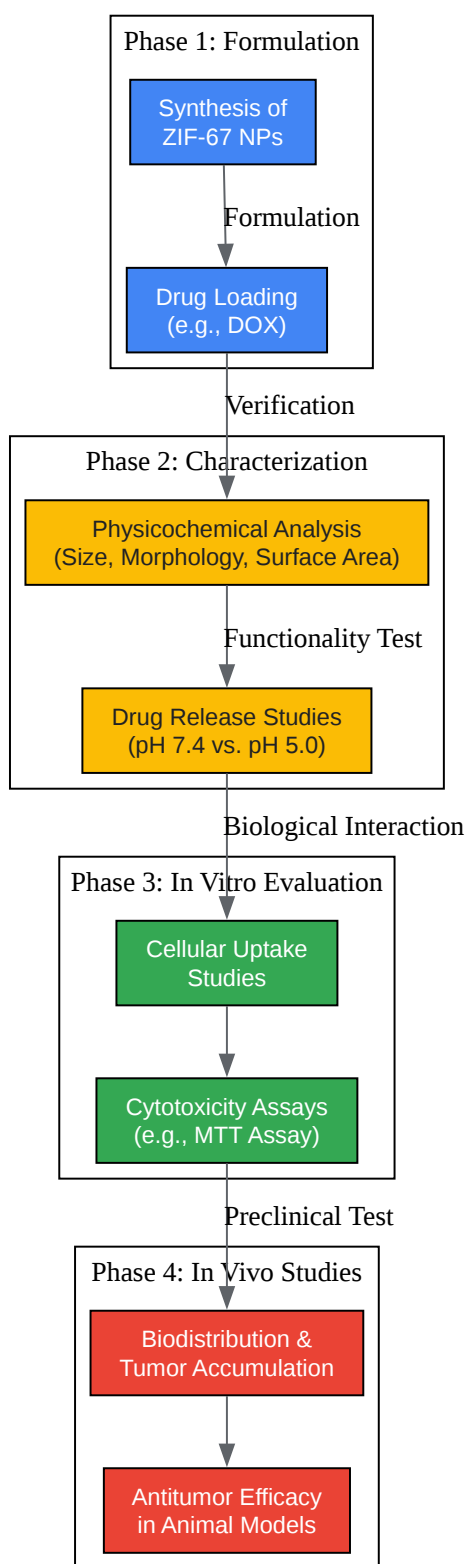
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Caption: Workflow for one-pot synthesis and drug loading of ZIF-67 nanoparticles.



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Caption: Mechanism of pH-responsive drug release from ZIF-67 in a tumor microenvironment.



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Caption: Logical workflow for the preclinical evaluation of ZIF-67 drug delivery systems.

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